molecular formula C13H17N3 B2558098 Benzyl-(3-imidazol-1-yl-propyl)-amine CAS No. 112086-52-9

Benzyl-(3-imidazol-1-yl-propyl)-amine

Cat. No. B2558098
CAS RN: 112086-52-9
M. Wt: 215.3
InChI Key: PUHMXLKXQDOCFC-UHFFFAOYSA-N
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Description

“N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide” is a compound that has been studied for its interesting fluorescence properties . It forms complexes with divalent ions of manganese, cobalt, zinc, cadmium, and mercury .


Synthesis Analysis

The compound was synthesized using DMF as a solvent and refluxing at 100 °C for 12 hours . After the reaction mixture was cooled, ice-cold water was added to it. The resulting precipitate was filtered and dried .


Molecular Structure Analysis

The metal complexes of this compound are isomorphous and have a distorted tetrahedral geometry . Two types of bend orientations of the ligand are observed: a parallel arrangement of imidazole with the 1,8-naphthalimide ring and a non-parallel arrangement in the tetrahedral complexes .


Physical And Chemical Properties Analysis

The compound is a silky white precipitate . More specific physical and chemical properties were not found in the available sources.

Scientific Research Applications

Chromatography

Benzyl-(3-imidazol-1-yl-propyl)-amine can be functionalized onto silica gel to create a stationary phase for chromatography. This allows for the separation of compounds based on their interaction with the imidazole functional group. The extent of labeling and specific surface area are crucial for optimizing the separation process .

Fluorescence Studies

The compound forms complexes with divalent ions like manganese, cobalt, zinc, cadmium, and mercury, which are structurally characterized. These complexes exhibit unique fluorescence properties, making them useful in studying molecular interactions and structures .

Mechanism of Action

The compound shows interesting fluorescence properties. The emission wavelengths of the compound and its complexes depend on the orientation of the ligand and the type of metal ion .

Safety and Hazards

The safety data sheet for a similar compound, “3-(Imidazol-1-yl)propyl-functionalized silica gel”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-benzyl-3-imidazol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-3,5-6,8,10,12,14H,4,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHMXLKXQDOCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(3-imidazol-1-yl-propyl)-amine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1-(3-aminopropyl)imidazole (Aldrich, 37.1 g, 297 mmol), benzaldehyde (30 g, 283 mmol), 3 Å molecular sieves (50 g), sodium acetate (24.1 g, 283 mmol) and anhydrous methanol (700 mL) are stirred at room temperature under N2 overnight. The mixture is cooled to 0° C. and sodium borohydride (10.9 g, 288 mmol) is added portionwise over 1 hour. The mixture is stirred at room temperature for 3 hours. The mixture is filtered through celite, washed with methanol, and concentrated in vacuo to give a residue which is diluted with dichloromethane and washed with 10% aqueous sodium hydroxide. The organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give the title compound as a pale yellow oil (56.3 g, MH+=216).
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